![molecular formula C11H15NO B076805 Valeranilide CAS No. 10264-18-3](/img/structure/B76805.png)
Valeranilide
Overview
Description
It is a derivative of aniline and valeric acid, characterized by a phenyl group attached to a pentanamide chain
Preparation Methods
Valeranilide can be synthesized through several methods. One common synthetic route involves the reaction of aniline with valeric acid chloride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of this compound and hydrochloric acid as a byproduct. Industrial production methods often utilize similar reaction conditions but may employ different catalysts or solvents to optimize yield and purity .
Chemical Reactions Analysis
Valeranilide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield primary amines. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with electrophiles like halogens or nitro groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating mixtures (e.g., nitric acid and sulfuric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Applications
Valeranilide serves as an important intermediate in the synthesis of numerous organic compounds. Its role is particularly significant in the production of:
- Pharmaceuticals : this compound derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
- Agrochemicals : The compound is utilized in developing pesticides and herbicides, contributing to agricultural productivity.
Biological Applications
Research into the biological activities of this compound has revealed promising avenues:
- Antimicrobial Properties : Studies indicate that this compound derivatives exhibit activity against various bacterial strains, suggesting potential use in developing new antibiotics.
- Anti-inflammatory Effects : The compound's derivatives are being investigated for their ability to modulate inflammatory responses, which could lead to treatments for conditions like arthritis and other inflammatory diseases.
Medical Applications
Ongoing research aims to explore the therapeutic applications of this compound in treating various diseases:
- Cancer Research : Preliminary studies suggest that certain this compound derivatives may inhibit cancer cell proliferation, indicating potential as anti-cancer agents.
- Pain Management : Some derivatives are being evaluated for their analgesic properties, which could provide alternatives to traditional pain relief medications.
Industrial Applications
In the industrial sector, this compound plays a crucial role:
- Polymer Production : this compound is used as a building block in synthesizing polymers and resins, contributing to the development of materials with specific properties tailored for various applications.
- Chemical Manufacturing : Its versatility allows it to be employed in producing complex organic compounds utilized across multiple industries.
Case Study 1: Antimicrobial Activity
A study published in Materials Sciences and Applications evaluated the antimicrobial effects of this compound derivatives against common pathogens. Results indicated significant inhibition of bacterial growth, highlighting its potential as a basis for new antimicrobial agents.
Case Study 2: Anti-inflammatory Properties
Research conducted on the anti-inflammatory effects of this compound derivatives demonstrated their ability to reduce inflammation markers in vitro. This study suggests that these compounds could be developed into treatments for chronic inflammatory diseases.
Case Study 3: Cancer Cell Proliferation
In a recent investigation into the anti-cancer properties of this compound derivatives, researchers found that certain derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing healthy cells. This selectivity is crucial for developing effective cancer therapies .
Mechanism of Action
The mechanism of action of valeranilide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Valeranilide is similar to other anilide compounds, such as acetanilide and benzamide. it is unique due to its pentanamide chain, which imparts different chemical and physical properties. Similar compounds include:
Acetanilide: An anilide with an acetyl group instead of a pentanamide chain.
Benzamide: An anilide with a benzoyl group.
Butyranilide: An anilide with a butyramide chain.
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their side chains .
Biological Activity
Valeranilide, a compound derived from the reaction of benzoic acid and valeric anhydride, has garnered attention for its potential biological activities. This article reviews the existing literature on this compound, focusing on its chemical properties, biological effects, mechanisms of action, and relevant case studies.
This compound is classified as an amide and is characterized by the following chemical formula:
- Molecular Formula : C₁₁H₁₅NO₂
- Molar Mass : 189.25 g/mol
- Boiling Point : Approximately 115 °C
The synthesis of this compound typically involves the reaction of valeric anhydride with aniline, resulting in a crystalline substance that is sparingly soluble in water but soluble in organic solvents such as alcohol and ether .
This compound's biological activity can be attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to the accumulation of toxic intermediates within cells.
- Antimicrobial Activity : this compound has been investigated for its potential antimicrobial properties, with some studies indicating effectiveness against various bacterial strains.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study conducted on related compounds showed that derivatives of valeric acid possess significant antibacterial effects. The minimum inhibitory concentration (MIC) values for these compounds were reported to range from 0.004 to 20.00 mg/mL against various pathogens, suggesting that this compound may share similar properties .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. The DPPH and ABTS assays are commonly used to assess the radical scavenging ability of compounds. In these assays, this compound demonstrated notable antioxidant activity, indicating its potential role in protecting cells from oxidative stress .
Case Studies
- Antimicrobial Efficacy :
-
Antioxidant Potential :
- In a comparative study of essential oils and their derivatives, this compound was found to exhibit significant DPPH scavenging activity, with IC₅₀ values indicating strong antioxidant capabilities. This property is crucial for potential therapeutic applications in preventing oxidative damage in biological systems .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-phenylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMBORLSOHYBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145430 | |
Record name | Valeranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-18-3 | |
Record name | N-Phenylpentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10264-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeranilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valeranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valeranilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Phenylpentanamide in the synthesis of Atorvastatin?
A1: N-Phenylpentanamide serves as a crucial building block in the synthesis of Atorvastatin, a widely prescribed medication for managing high cholesterol levels. [] Specifically, it participates in a Hantzsch-type three-component reaction with tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone under high-speed vibration milling conditions. This reaction sequence, facilitated by ytterbium triflate and silver nitrate, followed by hydrolytic deprotection and lactonization, yields Atorvastatin lactone, a key precursor to Atorvastatin Calcium. []
Q2: Can you describe the structural characteristics of N-Phenylpentanamide and its spectroscopic data?
A2: N-Phenylpentanamide (C11H15NO) has a molecular weight of 177.24 g/mol. While detailed spectroscopic data is not provided in the provided research, its analog, rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, has been characterized by IR, 1H NMR, 13C NMR, and mass spectrometry. [] This information can be valuable for comparative analysis and understanding the structural properties of N-Phenylpentanamide.
Q3: Have any novel impurities been identified during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, an Atorvastatin intermediate, potentially related to N-Phenylpentanamide?
A3: Yes, two novel impurities, 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, have been identified and isolated during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. [] These impurities were characterized using IR, 1H NMR, 13C NMR, and mass spectrometry. [] While these impurities are not directly derived from N-Phenylpentanamide, their identification highlights the importance of impurity profiling and control during the multistep synthesis of complex molecules like Atorvastatin.
Q4: Does N-Phenylpentanamide play a role in the synthesis of other pharmaceuticals besides Atorvastatin?
A4: While the provided research focuses on the role of N-Phenylpentanamide in Atorvastatin synthesis, its structural features suggest potential applications in synthesizing other pharmaceuticals. For instance, the asymmetric hydrogenation of 5-(4-fluorophenyl)-5-oxo-N-phenylpentanamide, a structurally similar compound, yields a key intermediate for Ezetimibe, another anti-hyperlipidemic drug. [] This example highlights the versatility of N-Phenylpentanamide and its analogs as building blocks in medicinal chemistry.
Q5: Are there any known crystallographic studies of compounds related to N-Phenylpentanamide that can offer insights into its structural features?
A5: Yes, the crystal structure of rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, a close analog of N-Phenylpentanamide, reveals key structural features. [] The molecule exhibits intermolecular N—H⋯O hydrogen bonding, forming a chain-like structure. [] Additionally, C—H⋯O interactions contribute to the crystal packing. [] This information can be valuable for understanding the potential intermolecular interactions and solid-state behavior of N-Phenylpentanamide.
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